molecular formula C13H16O B1293646 p-Cumenyl cyclopropyl ketone CAS No. 6952-91-6

p-Cumenyl cyclopropyl ketone

Cat. No.: B1293646
CAS No.: 6952-91-6
M. Wt: 188.26 g/mol
InChI Key: CMKCTUAFZPHYTE-UHFFFAOYSA-N
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Description

p-Cumenyl cyclopropyl ketone: is an organic compound with the molecular formula C13H16O . It is also known by its IUPAC name, cyclopropyl [4-(propan-2-yl)phenyl]methanone . This compound features a cyclopropyl group attached to a phenyl ring substituted with an isopropyl group, making it a unique ketone with interesting chemical properties.

Biochemical Analysis

Biochemical Properties

p-Cumenyl cyclopropyl ketone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to participate in π–π stacking interactions with aromatic side chains of proteins, which can influence protein stability and function . Additionally, this compound can undergo ring-opening reactions catalyzed by enzymes, leading to the formation of γ-cyanoketones . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key metabolic enzymes, thereby influencing cellular energy homeostasis . The compound’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . These effects underscore the compound’s potential as a modulator of cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can participate in cyclopropanation reactions, where it forms cyclopropyl rings through interactions with carbenes . These binding interactions can lead to changes in enzyme activity and subsequent alterations in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound can undergo kinetic resolution, leading to the formation of chiral cycloadducts with high enantiomeric excess . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects on cellular metabolism and function. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and inflammation . These dosage-dependent effects emphasize the need for careful dosage optimization in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the oxidation of ketone bodies, such as β-hydroxybutyrate and acetoacetate, which are critical for cellular energy production . Additionally, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and fatty acid oxidation, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette transporters . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Cumenyl cyclopropyl ketone typically involves the reaction of p-cumenyl chloride with cyclopropyl magnesium bromide in the presence of a catalyst. This Grignard reaction forms the desired ketone through nucleophilic addition to the carbonyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced catalytic systems and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Cumenyl cyclopropyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this ketone typically yields secondary alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropyl ring or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation or nitration reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Cyclopropyl phenyl ketone
  • Cyclopropyl methyl ketone
  • p-Isopropylbenzyl ketone

Comparison: p-Cumenyl cyclopropyl ketone is unique due to the presence of both a cyclopropyl group and an isopropyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties compared to other similar ketones. For instance, the steric hindrance and electronic effects of the isopropyl group can influence the compound’s reactivity and stability .

Properties

IUPAC Name

cyclopropyl-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCTUAFZPHYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219775
Record name p-Cumenyl cyclopropyl ketone
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-91-6
Record name Cyclopropyl[4-(1-methylethyl)phenyl]methanone
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Record name p-Cumenyl cyclopropyl ketone
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Record name p-Cumenyl cyclopropyl ketone
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Record name p-cumenyl cyclopropyl ketone
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